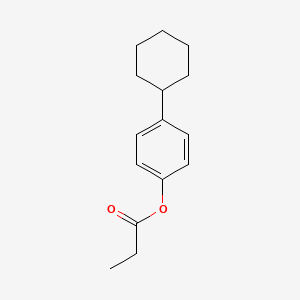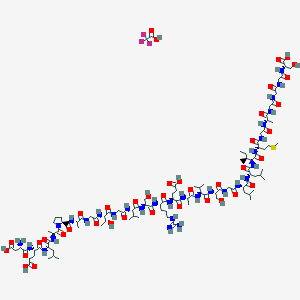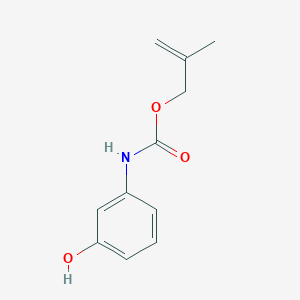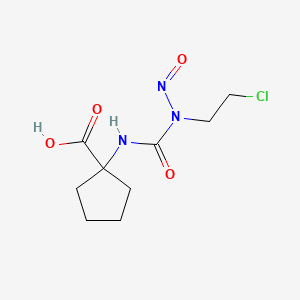
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is a complex organic compound that features a cyclopentane ring with a carboxylic acid group and a nitrosoamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- can be synthesized through a multi-step process. One common method involves the reaction of cyclopentanecarboxylic acid with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its nitrosoamino group, which can alkylate DNA.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves the alkylation of DNA by the nitrosoamino group. This leads to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the nitrosoamino group.
2-Chloroethyl isocyanate: A precursor used in the synthesis of the compound.
Nitrosoureas: A class of compounds with similar nitrosoamino functionality.
Uniqueness
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is unique due to its combination of a cyclopentane ring, carboxylic acid group, and nitrosoamino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
52320-88-4 |
|---|---|
Molecular Formula |
C9H14ClN3O4 |
Molecular Weight |
263.68 g/mol |
IUPAC Name |
1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14ClN3O4/c10-5-6-13(12-17)8(16)11-9(7(14)15)3-1-2-4-9/h1-6H2,(H,11,16)(H,14,15) |
InChI Key |
PZYCNECINVSABG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
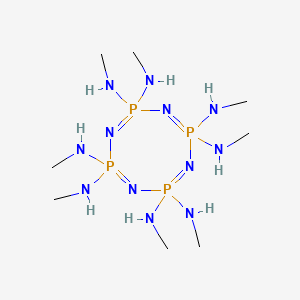
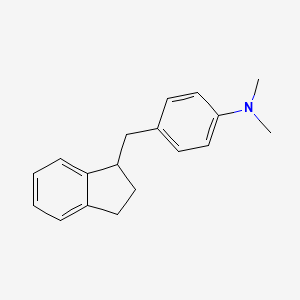
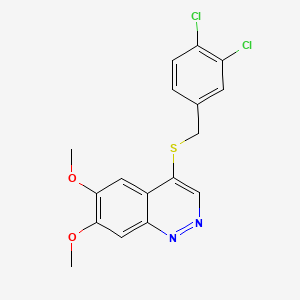

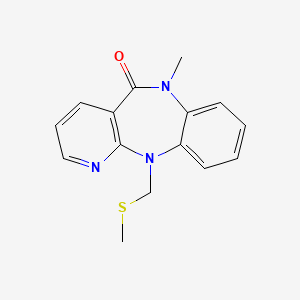
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
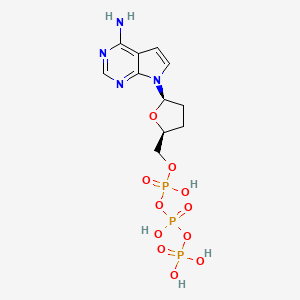
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
